Dilacor XR

Description

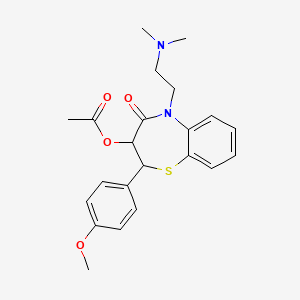

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022940 | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder | |

CAS No. |

56209-45-1, 42399-41-7 | |

| Record name | dl-cis-Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Diltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diltiazem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187-188, 212 °C (decomposes), 231 °C | |

| Record name | Diltiazem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILTIAZEM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diltiazem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Pharmacology of Extended-Release Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker widely utilized in the management of cardiovascular disorders such as hypertension and angina pectoris.[1] Its therapeutic efficacy is intrinsically linked to its ability to modulate intracellular calcium concentrations by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[2][3] The development of extended-release (ER) formulations has significantly enhanced its clinical utility by providing sustained therapeutic plasma concentrations, thereby improving patient compliance and ensuring consistent 24-hour control of symptoms.[4][5] This technical guide provides an in-depth exploration of the molecular pharmacology of extended-release diltiazem, encompassing its mechanism of action, intricate signaling pathways, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization.

Mechanism of Action

Diltiazem exerts its pharmacological effects primarily by binding to the α1 subunit of L-type calcium channels, which are predominantly located in cardiac and vascular smooth muscle cells.[2][6] This binding is stereoselective, with the (2S,3S)-isomer being responsible for the vasodilating activity.[2] Unlike dihydropyridine calcium channel blockers, diltiazem exhibits a "use-dependent" or "frequency-dependent" blockade, meaning its inhibitory effect is more pronounced at higher frequencies of channel opening. This is a key characteristic of its anti-arrhythmic properties.

The binding of diltiazem to the L-type calcium channel results in a conformational change that reduces the probability of the channel being in the open state, thereby decreasing the influx of extracellular calcium ions into the cell during depolarization.[3][7] This reduction in intracellular calcium has several downstream consequences:

-

In Vascular Smooth Muscle: Decreased intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation, particularly in arterial vessels. This vasodilation reduces peripheral vascular resistance, a key factor in its antihypertensive effect.[1]

-

In Cardiac Muscle (Myocardium): By reducing calcium entry into myocardial cells, diltiazem exerts a negative inotropic effect, decreasing the force of cardiac contraction.[7]

-

In Cardiac Conduction Tissue (Sinoatrial and Atrioventricular Nodes): Diltiazem slows the rate of depolarization in the sinoatrial (SA) node, leading to a negative chronotropic effect (decreased heart rate).[1] It also slows conduction through the atrioventricular (AV) node, a negative dromotropic effect, which is beneficial in the management of certain supraventricular tachyarrhythmias.[1]

Signaling Pathways

The therapeutic effects of diltiazem are mediated through the modulation of calcium-dependent signaling pathways. The primary pathway involves the direct blockade of L-type calcium channels, which disrupts the excitation-contraction coupling process in muscle cells.

Excitation-Contraction Coupling in Vascular Smooth Muscle

Caption: Diltiazem-mediated vasodilation signaling pathway.

Cardiac Myocyte Contraction and Conduction

Caption: Diltiazem's effects on cardiac myocyte function.

Pharmacokinetics of Extended-Release Diltiazem

The development of extended-release formulations of diltiazem has been crucial for its clinical use, allowing for once or twice-daily dosing. These formulations are designed to provide a gradual release of the drug over a 24-hour period, maintaining therapeutic plasma concentrations and minimizing fluctuations.[4][5]

Diltiazem is well-absorbed orally but undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system.[8] This results in an absolute bioavailability of approximately 40%.[9] The major metabolite, N-monodesmethyldiltiazem, has some pharmacological activity but is less potent than the parent compound.[6]

Table 1: Pharmacokinetic Parameters of Extended-Release Diltiazem Formulations

| Parameter | Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) | Reference |

| Tmax | Extended-Release Capsule | 360 mg | - | 11-18 | - | 6-9 | [10] |

| AUC | Extended-Release Capsule | 120 to 240 mg | - | - | Increases 2.5-fold | - | [10] |

| Bioavailability | Extended-Release Tablet (evening vs. morning) | 360 mg | - | - | 17-22% greater with evening dose | - | [11] |

| Relative Bioavailability | Extended-Release Capsule vs. Controlled Delivery Capsule | 240 mg/day | 121% | - | 124% | - | [9] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacodynamics of Extended-Release Diltiazem

The pharmacodynamic effects of extended-release diltiazem are a direct consequence of its pharmacokinetic profile, providing sustained cardiovascular effects over the dosing interval.

Antihypertensive Effects

Clinical studies have consistently demonstrated the efficacy of once-daily extended-release diltiazem in lowering blood pressure in patients with mild to moderate essential hypertension.

Table 2: Antihypertensive Efficacy of Extended-Release Diltiazem

| Study Design | Formulation | Dose (mg/day) | Change in Diastolic BP (mmHg) | Change in Systolic BP (mmHg) | Reference |

| Double-blind, placebo-controlled | Extended-Release Capsule | 90 | -6.3 | - | [9] |

| 180 | -6.2 | - | [9] | ||

| 360 | -8.2 | - | [9] | ||

| Dose-response study | Extended-Release Tablet | 120 | -1.9 | - | [10] |

| 180 | -5.4 | - | [10] | ||

| 300 | -6.1 | - | [10] | ||

| 540 | -8.6 | - | [10] | ||

| Crossover trial with ABPM | Controlled Diffusion | 300 | -5.6 (mean 24h) | -7.6 (mean 24h) | [3] |

BP: Blood Pressure; ABPM: Ambulatory Blood Pressure Monitoring.

Antianginal Effects

Extended-release diltiazem is also effective in the management of chronic stable angina by reducing myocardial oxygen demand and increasing oxygen supply through coronary vasodilation.

Table 3: Antianginal Efficacy of Extended-Release Diltiazem

| Study Design | Formulation | Dose (mg/day) | Change in Exercise Tolerance (seconds) | Reference |

| Placebo-controlled | Extended-Release Capsule | 120 | +14 (trough), +38 (peak) | [9] |

| 240 | +26 (trough), +64 (peak) | [9] | ||

| 360 | +41 (trough), +53 (peak) | [9] |

Experimental Protocols

Quantification of Diltiazem in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the determination of diltiazem concentrations in plasma samples, essential for pharmacokinetic studies.

Caption: Workflow for HPLC quantification of diltiazem in plasma.

Methodology:

-

Sample Preparation:

-

Collect blood samples in heparinized tubes and centrifuge to separate plasma.

-

To 1 mL of plasma, add an internal standard (e.g., imipramine or diazepam).[2]

-

Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-hexane:ether (50:50, v/v) or hexane:chloroform:isopropanol (60:40:5, v/v/v)).[2]

-

Vortex the mixture and centrifuge to separate the organic layer.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Spherisorb C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M ammonium chloride, pH 6.3) and organic solvents (e.g., methanol and acetonitrile).[2] A common mobile phase is methanol-water (80:20, v/v) containing triethylamine.

-

Flow Rate: Typically 1.0-1.6 mL/min.[2]

-

Detection: UV detection at a wavelength of 237 nm or 239 nm.[2]

-

-

Quantification:

-

Prepare a standard curve by spiking known concentrations of diltiazem into blank plasma.

-

Calculate the peak area ratio of diltiazem to the internal standard.

-

Determine the concentration of diltiazem in the unknown samples by interpolating from the standard curve.

-

In Vitro Assessment of Diltiazem's Effect on Isolated Cardiomyocytes

This protocol allows for the direct investigation of diltiazem's effects on the contractility and calcium handling of individual heart cells.

Methodology:

-

Cardiomyocyte Isolation:

-

Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat or mouse) using enzymatic digestion with collagenase.[4]

-

-

Calcium Imaging:

-

Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[4]

-

Mount the cells on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

-

Experimental Procedure:

-

Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution).[4]

-

Electrically stimulate the cardiomyocytes to induce contractions.

-

Record baseline contractile parameters (e.g., cell shortening, velocity of shortening and relengthening) and intracellular calcium transients.

-

Introduce diltiazem at various concentrations into the perfusion solution.

-

Record the changes in contractile function and calcium transients in the presence of diltiazem.

-

A beta-adrenergic agonist like isoprenaline can be used to simulate stressed conditions.[4]

-

-

Data Analysis:

-

Analyze the recorded data to determine the concentration-dependent effects of diltiazem on parameters such as the amplitude and kinetics of cell shortening and the amplitude and decay rate of the calcium transient.[4]

-

In Vivo Assessment of Antihypertensive Efficacy using Ambulatory Blood Pressure Monitoring (ABPM)

ABPM provides a more comprehensive assessment of a drug's antihypertensive effect over a 24-hour period compared to single office-based measurements.

Methodology:

-

Patient Selection:

-

Recruit patients with mild to moderate essential hypertension.

-

After a washout period for any previous antihypertensive medications, establish a baseline blood pressure.

-

-

ABPM Device and Protocol:

-

Study Design:

-

A double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[3][10]

-

Patients are randomized to receive either extended-release diltiazem or placebo once daily for a specified period (e.g., 4 weeks).

-

Perform 24-hour ABPM at the end of the baseline period and at the end of each treatment period.

-

-

Data Analysis:

Conclusion

Extended-release diltiazem remains a cornerstone in the management of hypertension and angina. Its multifaceted molecular pharmacology, centered on the blockade of L-type calcium channels, translates into predictable and sustained clinical benefits. The continued development of novel extended-release formulations and a deeper understanding of its interaction with cellular signaling pathways will further refine its therapeutic application. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this important cardiovascular drug.

References

- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Three-period crossover trial with ambulatory blood pressure monitoring for evaluating antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Ambulatory measurement of blood pressure and efficacy of diltiazem. Influence of the timing of drug ingestion and initial blood pressure level] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Twenty-four hour ambulatory blood pressure profile of a new slow-release formulation of diltiazem in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sustained antihypertensive activity of diltiazem SR: double-blind, placebo-controlled study with 24-hour ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Benzothiazepine Derivatives in Cardiomyocytes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Benzothiazepine derivatives, a cornerstone in the management of cardiovascular diseases, exert their primary therapeutic effects through the modulation of specific cellular targets within cardiomyocytes.[1] This technical guide provides a comprehensive overview of the principal and emerging molecular targets of these compounds, with a focus on their mechanism of action, relevant pharmacological data, and the experimental methodologies used for their characterization. The primary target, the L-type voltage-dependent calcium channel (L-VDCC), is discussed in detail, followed by an exploration of secondary and non-canonical targets that contribute to the broader pharmacological profile of this drug class.

Primary Cellular Target: The L-type Voltage-Dependent Calcium Channel (Ca_v1.2)

The predominant cellular target for benzothiazepine derivatives in cardiomyocytes is the α1 subunit of the L-type voltage-dependent calcium channel (L-VDCC), specifically the Ca_v1.2 isoform, which is highly expressed in cardiac muscle.[2][3] These channels are critical for initiating cardiac excitation-contraction coupling by mediating the influx of calcium (Ca²⁺) that triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR).[4]

1.1. Mechanism of Action and Binding Site

Benzothiazepines, such as the archetypal drug diltiazem, bind to a specific site on the Ca_v1.2 α1 subunit, which is distinct from but allosterically linked to the binding sites of other calcium channel blockers like dihydropyridines and phenylalkylamines.[2][5]

-

Binding Site Location: Experimental evidence strongly indicates that the benzothiazepine binding domain is located on the extracellular side of the channel.[6][7] Studies using permanently charged, membrane-impermeable derivatives of benzothiazepines showed that extracellular application effectively blocked Ca²⁺ currents, whereas intracellular application had no effect.[6][7] The binding site involves amino acid residues in transmembrane segments IIIS6 and IVS6 of the α1 subunit.[2]

-

State-Dependent Blockade: The inhibitory action of benzothiazepines is "use-dependent" or "state-dependent." This means their binding and blocking efficacy are significantly enhanced when the channel is in the open or inactivated state, which occurs during repetitive depolarization of the cell membrane.[5][8] This property contributes to their effectiveness in tissues with higher firing rates, such as the atrioventricular node.[5] By binding to the channel, diltiazem and its derivatives inhibit the influx of Ca²⁺ ions during depolarization, leading to a reduction in intracellular calcium concentration.[9] This results in negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, as well as coronary vasodilation.[9]

1.2. Signaling Pathway: Excitation-Contraction Coupling

Benzothiazepines directly interfere with the initial step of excitation-contraction coupling in cardiomyocytes. The diagram below illustrates the signaling cascade and the point of inhibition.

Caption: Benzothiazepine inhibition of L-type calcium channels in cardiomyocyte excitation-contraction coupling.

1.3. Quantitative Pharmacological Data

The following table summarizes key quantitative data for the interaction of various benzothiazepine derivatives with L-type calcium channels in cardiomyocytes and related cell types.

| Compound | Preparation | Parameter | Value | Reference |

| Diltiazem | Guinea Pig Ventricular Myocytes | IC₅₀ (ICa(L)) | 0.63 ± 0.01 µM | |

| Diltiazem | Recombinant α1C Channels (HEK 293) | IC₅₀ | 60 µM | [8] |

| Diltiazem | Porcine Coronary Artery | IC₅₀ (Contraction) | ~3 µM | [10] |

| Diltiazem | Mybpc3-knock-in Mouse Cardiomyocytes | IC₅₀ (Contraction) | 7.2 µM | [11] |

| Diltiazem | Mybpc3-knock-in Mouse Cardiomyocytes | IC₅₀ (Ca²⁺ Transient) | 246 µM | [11] |

| DTZ323 | Guinea Pig Ventricular Myocytes | IC₅₀ (ICa(L)) | Not specified, but 1 µM inhibits | |

| DTZ417 (Quaternary) | Guinea Pig Ventricular Myocytes | IC₅₀ (ICa(L)) | 1.2 ± 0.02 µM | |

| SQ32,428 (Quaternary) | A7r5 Smooth Muscle-like Cells | IC₅₀ | 86 µM | [6] |

| SQ32,428 (Quaternary) | Differentiated BC3H1 Cells | IC₅₀ | 15 µM | [6][7] |

| SQ32,428 (Quaternary) | Skeletal Muscle Ca²⁺ Channels | Kᵢ | 1.2 ± 0.1 µM | [6] |

| SQ32,910 | Cardiac L-type Ca²⁺ Channel | IC₅₀ | 35 nM | [7] |

| JTV519 | Isolated Rat Ventricular Myocytes | Effect on ICa | No significant interaction | [12] |

Secondary and Emerging Cellular Targets

While the L-VDCC is the primary target, evidence suggests that benzothiazepine derivatives can interact with other cellular components in cardiomyocytes, which may contribute to their overall pharmacological effects, particularly under pathological conditions.

2.1. Sarcoplasmic Reticulum and Mitochondrial Targets

-

Ryanodine Receptor 2 (RyR2): Some 1,5-benzothiazepine derivatives have been shown to inhibit store-overload induced calcium release (SOICR) through the RyR2 channel, suggesting a potential antiarrhythmic effect independent of L-type channel blockade.[13]

-

SERCA2a (Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase): Novel 1,4-benzothiazepine derivatives have been developed that exhibit dual activity, both stabilizing RyR2 and stimulating SERCA2a, which could be beneficial in heart failure by improving calcium handling within the SR.[14]

-

Mitochondrial Benzodiazepine Receptor (mBzR): Also known as the peripheral-type benzodiazepine receptor (PBR), the mBzR is located on the outer mitochondrial membrane and is part of a complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).[15][16] This complex is involved in regulating mitochondrial respiration, apoptosis, and membrane potential.[15][17] While distinct from the neuronal benzodiazepine receptor, the mBzR in the heart represents a potential target for drugs, influencing mitochondrial function and cardiomyocyte viability, especially during ischemia/reperfusion injury.[15][16]

Caption: Primary and potential secondary cellular targets of benzothiazepines in a cardiomyocyte.

2.2. Other Potential Targets

-

Alpha-1 Adrenoceptors: The derivative S-2150 has been shown to possess dual blocking characteristics, acting on both Ca²⁺ channels and alpha-1 adrenoceptors.[18] This dual action may contribute to its cardioprotective effects with less cardiodepression than diltiazem alone.[18]

-

Neuronal Nicotinic Receptors (nAChRs): Diltiazem has been reported to block certain subtypes of neuronal nAChRs.[19] While the primary location of these receptors is the nervous system, their potential presence and role in cardiac ganglia or nerve endings within the heart could be an area for further investigation.

Experimental Protocols

The characterization of benzothiazepine targets relies on a combination of electrophysiological, biochemical, and molecular techniques.

3.1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard technique for studying the effects of drugs on ion channel function in real-time.

-

Objective: To measure ionic currents (e.g., L-type Ca²⁺ current, I_Ca(L)) across the membrane of a single cardiomyocyte and assess the inhibitory effect of a compound.

-

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from ventricular tissue (e.g., from guinea pigs, rats, or mice).

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytosol and containing a buffer for Ca²⁺ (e.g., EGTA).

-

Seal Formation: The micropipette is brought into contact with a cardiomyocyte, and gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: The membrane potential is clamped at a specific holding potential (e.g., -90 mV to keep Ca²⁺ channels closed). Depolarizing voltage steps are then applied (e.g., to 0 mV) to elicit the I_Ca(L).

-

Drug Application: The benzothiazepine derivative is applied to the extracellular solution via a perfusion system. To test for intracellular effects, the drug can be included in the pipette's internal solution.[7]

-

Data Acquisition: The resulting currents are recorded before, during, and after drug application to determine parameters like IC₅₀, onset of block, and voltage/use-dependence.

-

3.2. Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or channel.

-

Objective: To quantify the direct binding interaction between a benzothiazepine derivative and its target protein.

-

Methodology:

-

Membrane Preparation: A tissue homogenate rich in the target protein (e.g., cardiac muscle) is prepared and centrifuged to isolate a membrane fraction.[18]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target site (e.g., [³H]diltiazem).

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the benzothiazepine derivative). The test compound will compete with the radioligand for binding to the target.

-

Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Generalized workflow for a whole-cell patch-clamp experiment.

References

- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do calcium antagonists differ in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular localization of the benzothiazepine binding domain of L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The benzazepine/benzothiazepine binding domain of the cardiac L-type Ca2+ channel is accessible only from the extracellular side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effects of diltiazem on force, [Ca2+]i, and energy metabolism in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of mitochondrial benzodiazepine receptor in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The peripheral-type benzodiazepine receptor and the cardiovascular system. Implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological studies on a new antihypertensive agent, S-2150, a benzothiazepine derivative: 1. Antinecrotic and antiarrhythmic effects in reperfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of benzothiazepines on human neuronal nicotinic receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics of Diltiazem: A Comparative Analysis of Dilacor XR® and Immediate-Release Formulations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and chronic stable angina.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its pharmacological effects. The development of extended-release formulations, such as Dilacor XR®, has been a significant advancement, aiming to improve patient compliance and provide more consistent plasma concentrations compared to immediate-release diltiazem. This technical guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound® and immediate-release diltiazem, presenting key data in a structured format, detailing experimental methodologies, and visualizing the distinct plasma concentration-time dynamics.

Core Pharmacokinetic Parameters: A Tabular Comparison

The pharmacokinetic properties of diltiazem are characterized by its absorption, distribution, metabolism, and excretion. Immediate-release formulations are designed for rapid absorption, leading to a swift onset of action but requiring multiple daily doses to maintain therapeutic plasma concentrations. In contrast, extended-release formulations like this compound® are engineered for prolonged drug release, aiming for once-daily administration and more stable plasma levels.

Single-Dose Pharmacokinetics

The following table summarizes the key single-dose pharmacokinetic parameters for both immediate-release diltiazem and this compound®. These parameters are crucial for understanding the fundamental differences in how these formulations deliver the active drug to the systemic circulation.

| Parameter | Immediate-Release Diltiazem | This compound® |

| Time to Peak Concentration (Tmax) | 2 to 4 hours[3] | 10 to 14 hours[4] |

| Peak Plasma Concentration (Cmax) | Varies with dose | Varies with dose; generally lower than IR formulations for the same total daily dose |

| Absolute Bioavailability | Approximately 40%[3][5] | Approximately 41% (± 14%)[5] |

| Elimination Half-Life (t½) | Approximately 3.0 to 4.5 hours[1][3] | Approximately 6 to 9 hours[6] |

Note: Values are approximate and can vary based on the specific study, patient population, and dosage administered.

Steady-State Pharmacokinetics

Upon repeated administration, diltiazem reaches a steady state where the rate of drug administration is equal to the rate of elimination. The pharmacokinetic parameters at steady state are critical for evaluating the long-term performance of a drug formulation.

| Parameter | Immediate-Release Diltiazem (multiple daily doses) | This compound® (once-daily) |

| Time to Peak Concentration (Tmax,ss) | Shorter and occurs after each dose | Longer, reflecting sustained release |

| Peak Plasma Concentration (Cmax,ss) | Higher peaks after each dose | Lower and more sustained peaks |

| Trough Plasma Concentration (Cmin,ss) | Lower troughs between doses | Higher troughs, indicating more consistent plasma levels |

| Area Under the Curve (AUCss) | Dose-dependent | Dose-dependent; disproportionate increases with higher doses[7] |

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from clinical studies employing rigorous methodologies to assess the pharmacokinetic profiles of diltiazem formulations. Understanding these protocols is essential for interpreting the data accurately.

Study Design

A common study design for comparing different formulations is a randomized, crossover trial . In such a study, a group of healthy volunteers or patients receives each of the formulations in a random order with a "washout" period between treatments to ensure that the previously administered drug is completely eliminated from the body before the next treatment begins.[8] Both single-dose and multiple-dose (steady-state) studies are conducted to fully characterize the pharmacokinetic behavior.[9]

Subject Population

Pharmacokinetic studies for diltiazem are typically conducted in healthy adult volunteers to minimize the influence of disease-related physiological changes on drug disposition.[9][10] However, studies in specific patient populations, such as those with hypertension, are also performed to evaluate the drug's performance in the target demographic.[11]

Dosing and Administration

For comparative studies, equivalent total daily doses of the immediate-release and extended-release formulations are administered. For instance, a study might compare a 60 mg immediate-release tablet given four times a day to a 240 mg extended-release capsule given once a day.[3][12] The influence of food on drug absorption is also a critical factor to investigate, with some studies specifying administration on an empty stomach.[4][5]

Sample Collection and Analysis

Blood samples are collected at predetermined time points after drug administration to capture the full plasma concentration-time profile.[9] The concentration of diltiazem and its major metabolites in the plasma is then quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) .[9][12]

Visualizing Pharmacokinetic Profiles

The fundamental difference in the rate and extent of drug delivery between immediate-release and extended-release formulations can be effectively visualized through plasma concentration-time curves.

Caption: Plasma concentration-time profiles of immediate-release and extended-release diltiazem.

Mechanism of Action and Metabolism

The therapeutic effects of diltiazem are mediated by its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells.[5][13] This leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[5] In the heart, diltiazem reduces heart rate and myocardial contractility, decreasing myocardial oxygen demand.[1][]

Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP3A4.[1][15] It undergoes N-demethylation and O-deacetylation to form several metabolites, some of which are pharmacologically active.[15] Due to extensive first-pass metabolism, the absolute bioavailability of oral diltiazem is approximately 40%.[3][5] The drug is excreted through both renal and biliary pathways.[1][15]

Logical Flow of Formulation Development

The development of extended-release formulations like this compound® is a logical progression aimed at optimizing the therapeutic profile of diltiazem.

Caption: Rationale for the development of extended-release diltiazem formulations.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Articles [globalrx.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Articles [globalrx.com]

- 7. A new extended-release formulation of diltiazem HCl for the treatment of mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of diltiazem bioavailability from 3 marketed extended-release products for once-daily administration: implications of chronopharmacokinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of a novel diltiazem HCl extended-release tablet formulation for evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pa2online.org [pa2online.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Comparative Pharmacokinetics and Bioavailability of this compound and Cardizem CD in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 15. pfizermedical.com [pfizermedical.com]

The Genesis of a Cardiovascular Breakthrough: A Technical History of Diltiazem's Discovery as a Calcium Channel Antagonist

A deep dive into the foundational research, experimental methodologies, and the scientific journey that established diltiazem as a cornerstone in cardiovascular therapy.

This technical guide provides an in-depth exploration of the history and discovery of diltiazem, a benzothiazepine derivative that emerged as a pivotal calcium channel antagonist. Tailored for researchers, scientists, and drug development professionals, this document details the seminal experiments, quantitative pharmacological data, and the logical evolution of scientific understanding that cemented diltiazem's role in managing cardiovascular diseases.

A Serendipitous Discovery: From Vasodilators to a New Class of Drugs

The story of diltiazem begins in the 1960s, a period of intensive research into coronary vasodilators for the treatment of angina pectoris. Scientists at Tanabe Seiyaku Co., Ltd. in Japan, including M. Sato and T. Nagao, were synthesizing and screening a series of 1,5-benzothiazepine derivatives. Their initial focus was on identifying compounds with potent coronary vasodilating properties.

Early investigations revealed that several of these novel benzothiazepine derivatives exhibited significant coronary vasodilating effects in animal models. This led to the synthesis of diltiazem, which demonstrated a particularly favorable profile of potent and long-lasting coronary vasodilation with comparatively weaker effects on peripheral blood vessels and myocardial contractility. This selective action on coronary arteries was a key characteristic that set it apart from other vasodilators of the era.

Elucidating the Mechanism: The Emergence of Calcium Antagonism

The initial observations of diltiazem's potent vasodilatory effects prompted a deeper investigation into its mechanism of action. At the time, the role of calcium ions in excitation-contraction coupling in muscle cells was becoming increasingly recognized. Researchers began to hypothesize that diltiazem's effects might be linked to the modulation of calcium ion movement across cell membranes.

Seminal studies in the 1970s and early 1980s provided compelling evidence for this hypothesis. Experiments on isolated vascular and cardiac muscle preparations demonstrated that diltiazem could inhibit contractions induced by high potassium concentrations, a process known to be dependent on the influx of extracellular calcium. This inhibitory effect was found to be concentration-dependent.

Further electrophysiological studies on isolated cardiac tissues, such as papillary muscles and Purkinje fibers, revealed that diltiazem specifically affected the slow inward calcium current during the action potential. It was observed to decrease the amplitude and duration of the plateau phase of the cardiac action potential, which is heavily reliant on calcium influx, without significantly affecting the rapid sodium-dependent upstroke. This provided direct evidence that diltiazem's primary mode of action was the blockade of voltage-gated calcium channels.

Quantitative Pharmacology of Diltiazem

The following tables summarize key quantitative data from early and subsequent studies that characterized the pharmacological profile of diltiazem.

Table 1: Inhibitory Concentration (IC50) of Diltiazem on Calcium-Induced Contractions

| Tissue Preparation | Agonist | IC50 (µM) | Species | Reference |

| Hamster Aorta | KCl | 0.98 ± 0.47 | Hamster | [1] |

| Human Coronary Artery | KCl | 0.694 | Human | [Source not found] |

| Guinea Pig Papillary Muscle | Isoproterenol | ~1.0 | Guinea Pig | [Source not found] |

Table 2: Electrophysiological Effects of Diltiazem on Cardiac Tissues

| Parameter | Tissue | Concentration (µM) | Effect | Species | Reference |

| Action Potential Duration (APD) | Ventricular Myocardium | ≥ 10 | Reduction | Human, Guinea Pig | [Source not found] |

| AP Amplitude | Depolarized Papillary Muscle | ≥ 0.3 | Reduction | Guinea Pig | [Source not found] |

| Maximum Upstroke Velocity (Vmax) of Slow Response | Depolarized Papillary Muscle | ≥ 0.3 | Reduction | Guinea Pig | [Source not found] |

| Sinoatrial (SA) Node Automaticity | SA Node | 0.1 - 1.0 | Decrease | Rabbit | [Source not found] |

| Atrioventricular (AV) Nodal Conduction | AV Node | 0.1 - 1.0 | Prolongation | Rabbit | [Source not found] |

Key Experimental Protocols

The following sections detail the methodologies of pivotal experiments that were instrumental in characterizing diltiazem as a calcium channel antagonist.

In Vitro Assessment of Vasodilation in Isolated Coronary Arteries

This protocol describes a common method used to determine the vasodilatory effects of diltiazem on isolated coronary artery segments.

Objective: To quantify the concentration-dependent relaxation of pre-contracted coronary artery rings by diltiazem.

Materials:

-

Isolated coronary arteries from a suitable animal model (e.g., porcine or canine).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

-

Potassium chloride (KCl) for inducing contraction.

-

Diltiazem hydrochloride stock solution.

-

Organ bath system with force transducers and data acquisition system.

Procedure:

-

Coronary arteries are carefully dissected and cut into rings of 2-3 mm in length.

-

The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

-

After equilibration, the rings are contracted by adding a high concentration of KCl (e.g., 80 mM) to the bath.

-

Once a stable contraction is achieved, cumulative concentrations of diltiazem are added to the bath in a stepwise manner.

-

The relaxation response is recorded as a percentage of the maximal contraction induced by KCl.

-

Concentration-response curves are then constructed to determine the EC50 value of diltiazem.

Electrophysiological Recording of Calcium Currents in Isolated Cardiomyocytes

This protocol outlines the whole-cell patch-clamp technique used to directly measure the effect of diltiazem on L-type calcium channels in single heart cells.[2][3][4][5]

Objective: To measure the inhibitory effect of diltiazem on the L-type calcium current (ICa,L) in isolated ventricular myocytes.

Materials:

-

Isolated ventricular myocytes from a suitable animal model (e.g., guinea pig or rat).

-

Tyrode's solution (for cell isolation and external solution).

-

Pipette solution (intracellular solution).

-

Diltiazem hydrochloride.

-

Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

-

Ventricular myocytes are enzymatically isolated from the heart.

-

A single myocyte is selected and a glass micropipette with a tip diameter of ~1-2 µm, filled with pipette solution, is brought into contact with the cell membrane.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential of -80 mV to inactivate sodium channels.

-

L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

After recording baseline calcium currents, diltiazem is applied to the external solution via a perfusion system.

-

The effect of diltiazem on the peak amplitude and inactivation kinetics of the calcium current is recorded at various concentrations.

-

This allows for the determination of the concentration-dependent block of L-type calcium channels.

Visualizing the Science: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of diltiazem and a typical experimental workflow for its characterization.

Caption: Diltiazem's mechanism of action.

References

- 1. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological recordings of cardiomyocytes isolated from engineered human cardiac tissues derived fr... [protocols.io]

- 3. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 4. researchgate.net [researchgate.net]

- 5. fujifilmcdi.com [fujifilmcdi.com]

A Technical Guide to the Structure-Activity Relationship of Diltiazem and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the pharmacological effects of diltiazem, a benzothiazepine calcium channel blocker, and its primary metabolites. It details the key structural components essential for its activity, the metabolic pathways it undergoes, and the resulting pharmacological potency of its metabolic byproducts. This guide incorporates quantitative data, detailed experimental methodologies, and logical diagrams to facilitate a comprehensive understanding for research and development applications.

Core Structure-Activity Relationship (SAR) of Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker whose therapeutic efficacy is intrinsically linked to its specific three-dimensional structure.[1] It exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels (CaV1.2) in cardiac and vascular smooth muscle.[2][3] This action leads to arterial vasodilation, reduced cardiac contractility, and a decreased heart rate.[1][]

The binding site for diltiazem is located on the intracellular side of the channel pore, involving transmembrane segments IIIS6 and IVS6.[5][6] The key pharmacophoric features required for potent calcium channel blocking activity are:

-

Benzothiazepine Nucleus : The foundational seven-membered ring is critical for activity.

-

4'-Aryl Methyl Ether : A methoxy group on the phenyl ring at the 4-position is a prerequisite for high potency.[7]

-

Basic Amino Side Chain : A basic substituent attached to the nitrogen at position 1 (N1), which has a pKa in the physiological range, is essential for interaction with the receptor site.[7]

-

Cis-Stereochemistry : The specific cis-(+)-configuration of the phenyl and N,N-dimethylaminoethyl groups is crucial. The trans-isomers are significantly less active.[8]

-

Acetoxy Group : The acetyl group at position 3 (C3) contributes significantly to the drug's potency.

Metabolism of Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[1] The primary metabolic transformations are mediated by the cytochrome P450 enzyme system, particularly CYP3A4 (responsible for N-demethylation) and CYP2D6 (involved in O-demethylation), as well as by esterases (responsible for deacetylation).[9][10]

The main metabolic pathways include:

-

Deacetylation : Hydrolysis of the C3 acetoxy group to form desacetyldiltiazem (M1).

-

N-Demethylation : Removal of one or both methyl groups from the tertiary amine to yield N-monodesmethyldiltiazem (MA) and N,N-didesmethyldiltiazem.

-

O-Demethylation : Removal of the methyl group from the 4'-methoxy group.

These pathways produce a series of metabolites, many of which retain pharmacological activity.

Pharmacological Activity of Metabolites

Several of diltiazem's metabolites are pharmacologically active, contributing to its overall therapeutic effect. However, their potency as vasodilators is generally reduced compared to the parent compound. The activity is highly dependent on the specific structural modification.

-

Desacetyldiltiazem (M1) : This active metabolite retains significant calcium channel blocking activity, possessing approximately 40-50% of the potency of diltiazem.[][11]

-

N-desmethyldiltiazem (MA) : This metabolite is also active, with a vasodilator potency estimated to be 20-50% of the parent drug.[11]

-

Combined Modifications : Metabolites that have undergone multiple transformations, such as N-desmethyldesacetyl-diltiazem (M2), show a progressive loss of activity.[12][13]

The quantitative impact of these metabolic changes on receptor binding and functional activity is summarized in the tables below.

Table 1: Receptor Binding Affinity of Diltiazem and Metabolites This table summarizes the ability of diltiazem and its major metabolites to inhibit the binding of [³H]diltiazem to its receptor site in rat cerebral cortical membranes. A higher pIC₅₀ value indicates greater binding affinity.

| Compound | Abbreviation | pIC₅₀ (-log IC₅₀ M) |

| Diltiazem | - | 6.87 |

| Desacetyldiltiazem | M1 | 6.72 |

| N-desmethyldiltiazem | MA | 6.49 |

| N-desmethyldesacetyl-diltiazem | M2 | 6.03 |

| O-desmethyldesacetyl-diltiazem | M4 | 5.51 |

| N,O-didesmethyldesacetyl-diltiazem | M6 | 5.33 |

| Data sourced from a study on rat cerebral cortical membranes.[13] |

Table 2: Functional Vasodilator Potency of Diltiazem and Metabolites This table presents the functional potency of diltiazem and its metabolites in relaxing hamster aorta preparations depolarized with KCl. A lower IC₅₀ value indicates greater vasodilator activity.

| Compound | Metabolite ID | IC₅₀ (μM) ± SE |

| Diltiazem | - | 0.98 ± 0.47 |

| N-desmethyldiltiazem | 17 | 2.46 ± 0.38 |

| Desacetyldiltiazem | 23 | 3.27 ± 1.02 |

| N-desmethyldesacetyl-diltiazem | 26 | 20.2 ± 10.5 |

| O-desmethyldiltiazem | 22 | 40.4 ± 15.4 |

| N,O-didesmethyldiltiazem | 25 | 45.5 ± 18.1 |

| O-desmethyldesacetyl-diltiazem | 21 | 112.2 ± 33.2 |

| N,O-didesmethyldesacetyl-diltiazem | 24 | 126.7 ± 24.2 |

| Metabolite IDs correspond to the nomenclature used in the cited study.[12] |

These tables clearly demonstrate a structure-activity relationship where both deacetylation and N-demethylation reduce, but do not eliminate, activity. The potency hierarchy is generally: Diltiazem > M1 ≈ MA > M2 > further metabolites .

Experimental Protocols

The characterization of diltiazem's SAR relies on robust in vitro assays. Below are detailed methodologies for a functional vasodilation assay and a receptor binding assay.

This protocol assesses the functional calcium channel antagonistic activity by measuring the relaxation of vascular smooth muscle.[12]

-

Tissue Preparation :

-

Euthanize a hamster via an approved protocol.

-

Excise the thoracic aorta and place it in a Krebs-Henseleit (K-H) physiological salt solution, gassed with 95% O₂ / 5% CO₂.

-

Carefully remove adherent connective tissue and cut the aorta into helical strips (e.g., 2 mm wide, 15 mm long).

-

-

Experimental Setup :

-

Suspend the aortic strips in a 10 mL organ bath containing K-H solution at 37°C.

-

Connect one end of the strip to a fixed support and the other to an isometric force transducer to record tension.

-

Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.

-

-

Contraction and Relaxation Measurement :

-

Induce a sustained contraction by replacing the normal K-H solution with a high-potassium depolarizing solution (e.g., K-H solution containing 80 mM KCl).

-

Once the contraction reaches a stable plateau, add cumulative concentrations of the test compound (diltiazem or a metabolite) to the organ bath.

-

Record the relaxation response after each addition. The relaxation is expressed as a percentage of the maximum contraction induced by the high-KCl solution.

-

-

Data Analysis :

-

Plot the percentage of relaxation against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

This protocol quantifies the affinity of a compound for the diltiazem binding site on the L-type calcium channel.[13]

-

Membrane Preparation :

-

Homogenize fresh or frozen rat cerebral cortex tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the assay buffer to a specific protein concentration (determined by a Bradford or Lowry assay).

-

-

Binding Reaction :

-

In test tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]diltiazem, ~1-2 nM), and varying concentrations of the unlabeled competitor drug (diltiazem or metabolite).

-

For determining total binding, omit the competitor drug.

-

For determining non-specific binding, add a high concentration of unlabeled diltiazem (e.g., 10 µM).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting :

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The pIC₅₀ is the negative logarithm of the IC₅₀.

-

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diltiazem - BioPharma Notes [biopharmanotes.com]

- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Diltiazem's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular smooth muscle cell (VSMC) proliferation is a critical pathological component in the development of atherosclerosis and restenosis following angioplasty. Diltiazem, a non-dihydropyridine calcium channel blocker, has demonstrated significant inhibitory effects on VSMC proliferation, suggesting its potential therapeutic role in mitigating these vascular proliferative disorders. This technical guide provides an in-depth analysis of the molecular mechanisms underlying diltiazem's anti-proliferative effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a hallmark of neointimal lesion formation, contributing to the narrowing of blood vessels in conditions such as atherosclerosis.[1] Various stimuli, including growth factors like platelet-derived growth factor (PDGF), insulin, and IGF-1, can trigger a phenotypic switch in VSMCs from a quiescent, contractile state to a proliferative, synthetic state.[2][3] This transition involves complex signaling cascades that are often dependent on intracellular calcium dynamics.

Diltiazem, a benzothiazepine derivative, is a well-established calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[4] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type voltage-gated calcium channels.[4][5] Beyond its effects on vascular tone, a growing body of evidence indicates that diltiazem directly inhibits VSMC proliferation.[2][3][6] This guide will explore the core mechanisms of this anti-proliferative action, present the quantitative evidence, and provide detailed methodologies for studying these effects.

Mechanism of Action: Inhibition of Calcium-Dependent Signaling

Diltiazem's anti-proliferative effect on VSMCs is primarily attributed to its ability to block L-type calcium channels, thereby reducing the influx of extracellular calcium.[5][7] This reduction in intracellular calcium concentration ([Ca²⁺]i) disrupts several downstream signaling pathways essential for cell cycle progression and proliferation.

A key pathway affected is the Protein Kinase C (PKC) signaling cascade. Mitogenic stimuli, such as PDGF-BB, can activate PKC, a crucial step for VSMC proliferation.[8][9] Diltiazem has been shown to inhibit the PDGF-BB-mediated phosphorylation of the PKC substrate, myristoylated alanine-rich C kinase substrate (MARCKS), indicating a suppression of PKC activity.[9] Furthermore, studies with the diltiazem analog, clentiazem, have demonstrated that it inhibits the translocation of PKC from the cytosol to the membrane, a critical step in its activation.[8] This inhibition of PKC subsequently dampens downstream proliferative signals.

The following diagram illustrates the primary mechanism of diltiazem's inhibitory action on VSMC proliferation.

Quantitative Data on Diltiazem's Anti-Proliferative Efficacy

Multiple studies have quantified the inhibitory effect of diltiazem on VSMC proliferation. The data consistently demonstrates a dose-dependent inhibition.

| Cell Type | Mitogen | Diltiazem Concentration | Inhibition of Proliferation | Assay | Reference |

| Human Coronary Plaque SMCs (pSMC) | - | > 50 µg/ml | Significant | Cell Counting | [1] |

| Human Coronary Media SMCs (mSMC) | - | > 25 µg/ml | Significant | Cell Counting | [1] |

| Human Vascular SMCs | Angiotensin II | 6.6 ± 2.8 x 10⁻⁶ M (IC50) | 50% | [³H]thymidine incorporation | [6] |

| Human Vascular SMCs | Insulin | 10⁻⁷ - 10⁻⁶ M | Significant Reduction | BrdU incorporation | [2] |

| Human Vascular SMCs | IGF-1 | 10⁻⁵ M | Significant Reduction | BrdU incorporation | [2] |

| Human Cultured SMCs | PDGF-BB (10 ng/ml) | 10⁻⁶ - 10⁻⁵ M | Dose-dependent inhibition | Cell Counting, BrdU | [3] |

| Rat Aortic SMCs | PDGF-BB (40 ng/mL) | 10⁻⁶ M | Significant decrease (to 82.0±7.6% of control) | [³H]thymidine incorporation | [9] |

| Rat Aortic SMCs | Unstimulated | 10⁻⁵ M | Significant inhibition (to 59.1±4.6% of control) | [³H]thymidine incorporation | [9] |

Table 1: Summary of Quantitative Data on Diltiazem's Inhibition of VSMC Proliferation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of diltiazem on VSMC proliferation and its underlying signaling pathways.

Cell Culture

-

Cell Source: Vascular smooth muscle cells can be isolated from various sources, including human coronary arteries or rat aortas, through enzymatic disaggregation using collagenase and elastase.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO₂ at 37°C. For proliferation assays, cells are often made quiescent by serum starvation (e.g., 0.5% FBS) for 24-48 hours prior to stimulation.

VSMC Proliferation Assays

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, which is proportional to the rate of cell proliferation.[9][10]

-

Seeding: Seed quiescent VSMCs in 96-well plates at a density of 5 x 10⁴ cells/well.

-

Treatment: Treat cells with the desired concentrations of diltiazem and/or mitogen (e.g., PDGF-BB) for a specified period (e.g., 24 hours).

-

Labeling: Add 1 µCi/mL of [³H]thymidine to each well and incubate for the final 6-24 hours of the treatment period.[10]

-

Harvesting:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Wash twice with 5% trichloroacetic acid (TCA) to precipitate DNA.

-

Solubilize the cells in 0.25 N NaOH.

-

-

Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.

This is a non-radioactive alternative to the [³H]thymidine incorporation assay that uses a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU).[3][11][12]

-

Labeling: Add BrdU (e.g., 10 µM) to the cell culture medium for the final 2-4 hours of the treatment period.

-

Fixation and Denaturation:

-

Fix the cells with 4% paraformaldehyde.

-

Denature the DNA with 2N HCl to expose the incorporated BrdU.

-

-

Immunodetection:

-

Incubate the cells with a primary antibody against BrdU.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Analysis: Visualize and quantify the BrdU-positive cells using fluorescence microscopy.

The following diagram outlines the general workflow for a BrdU incorporation assay.

Western Blot Analysis for ERK Phosphorylation

This technique is used to assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade in cell proliferation, by detecting the phosphorylated (active) form of ERK1/2.[13][14]

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

Intracellular Calcium Measurement

The fluorescent indicator Fura-2 AM is commonly used to measure changes in intracellular calcium concentration.[15][16][17]

-

Cell Loading: Incubate VSMCs with Fura-2 AM (e.g., 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C. Pluronic F-127 can be used to aid in dye solubilization.

-

De-esterification: Wash the cells and incubate for an additional 30 minutes to allow for the cleavage of the AM ester group by intracellular esterases, trapping the Fura-2 inside the cells.

-

Measurement: Measure the fluorescence emission at ~510 nm after excitation at both 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) using a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Signaling Pathway Visualization

The following diagram provides a more detailed overview of the signaling pathways involved in PDGF-stimulated VSMC proliferation and the points of inhibition by diltiazem.

References

- 1. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]